molecular formula C19H22N4O2S B2368294 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 946244-46-8

4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2368294
CAS No.: 946244-46-8
M. Wt: 370.47
InChI Key: GRPMTJWZCRZVFQ-UHFFFAOYSA-N
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Description

4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic synthesisThe final step involves the cyclization to form the cyclopenta[d]pyrimidin-2-one core .

Industrial Production Methods

This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrrolidinone ring can yield pyrrolidine derivatives .

Scientific Research Applications

4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17(22-9-1-2-10-22)13-26-18-15-6-3-7-16(15)23(19(25)21-18)12-14-5-4-8-20-11-14/h4-5,8,11H,1-3,6-7,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPMTJWZCRZVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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